Map3K14-IN-173

Beschreibung

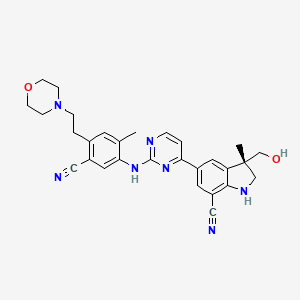

Structure

3D Structure

Eigenschaften

CAS-Nummer |

2113617-02-8 |

|---|---|

Molekularformel |

C29H31N7O2 |

Molekulargewicht |

509.614 |

IUPAC-Name |

(3S)-5-[2-[5-cyano-2-methyl-4-(2-morpholin-4-ylethyl)anilino]pyrimidin-4-yl]-3-(hydroxymethyl)-3-methyl-1,2-dihydroindole-7-carbonitrile |

InChI |

InChI=1S/C29H31N7O2/c1-19-11-20(4-6-36-7-9-38-10-8-36)22(15-30)14-26(19)35-28-32-5-3-25(34-28)21-12-23(16-31)27-24(13-21)29(2,18-37)17-33-27/h3,5,11-14,33,37H,4,6-10,17-18H2,1-2H3,(H,32,34,35)/t29-/m0/s1 |

InChI-Schlüssel |

VQBPWNWQPUQVHN-GDLZYMKVSA-N |

SMILES |

CC1=CC(=C(C=C1NC2=NC=CC(=N2)C3=CC(=C4C(=C3)C(CN4)(C)CO)C#N)C#N)CCN5CCOCC5 |

Aussehen |

Solid powder |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>3 years if stored properly |

Löslichkeit |

Soluble in DMSO |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

MAP3K14-IN 173; MAP3K14 IN-173; MAP3K14 IN 173; MAP3K14-IN-173 |

Herkunft des Produkts |

United States |

Foundational & Exploratory

In-Depth Technical Guide: Determining the Potency of Map3K14-IN-173 Against NIK Autophosphorylation

This guide provides a comprehensive technical overview of Mitogen-Activated Protein Kinase Kinase Kinase 14 (MAP3K14), also known as NF-κB-Inducing Kinase (NIK), and details the experimental framework for characterizing the inhibitory activity of a potent and specific inhibitor, Map3K14-IN-173. This document is intended for researchers, scientists, and drug development professionals engaged in kinase inhibitor profiling and the study of NF-κB signaling pathways.

The Central Role of NIK (MAP3K14) in Non-Canonical NF-κB Signaling

Mitogen-activated protein kinase kinase kinase 14 (MAP3K14 or NIK) is a critical serine/threonine kinase that functions as the central regulatory node of the non-canonical (or alternative) NF-κB signaling pathway.[1][2] Unlike the canonical pathway, which responds to a broad range of stimuli, the non-canonical pathway is selectively activated by a specific subset of Tumor Necrosis Factor (TNF) superfamily receptors, such as the lymphotoxin β receptor (LTβR) and B-cell activating factor receptor (BAFF-R).[1]

In unstimulated cells, NIK is continuously targeted for proteasomal degradation, keeping its cellular concentration extremely low.[3] Upon receptor stimulation, this degradation is inhibited, leading to the stabilization and accumulation of NIK. The active NIK then phosphorylates and activates IκB Kinase α (IKKα), which in turn phosphorylates NF-κB2/p100.[1][3] This phosphorylation event triggers the proteolytic processing of p100 to its active form, p52, which then translocates to the nucleus with RelB to regulate the transcription of target genes.[1] This pathway is essential for lymphoid organ development, B-cell maturation and survival, and other aspects of the immune response.[4] Aberrant NIK activity is implicated in various inflammatory diseases and cancers, making it a compelling therapeutic target.[1][5]

Caption: Non-canonical NF-κB pathway showing NIK inhibition.

Profile of a High-Potency NIK Inhibitor: Map3K14-IN-173

Map3K14-IN-173 is a novel and highly potent inhibitor of NIK kinase activity.[5] Its development provides a critical tool for dissecting the nuanced roles of NIK in cellular pathways and represents a promising chemical scaffold for therapeutic development.

Biochemical Potency

The primary measure of a kinase inhibitor's potency is its half-maximal inhibitory concentration (IC50). This value represents the concentration of the inhibitor required to reduce the kinase's enzymatic activity by 50% under specific assay conditions. For Map3K14-IN-173, the IC50 value has been determined in a biochemical assay measuring the autophosphorylation of the NIK enzyme.

| Compound | Target | Assay Type | IC50 Value | Source |

| Map3K14-IN-173 | NIK (MAP3K14) | NIK Autophosphorylation | 1.8 nM | MOLNOVA Datasheet[5], DC Chemicals[1][6] |

This low nanomolar IC50 value signifies a very high degree of potency, indicating a strong interaction between Map3K14-IN-173 and the NIK kinase domain. The potency of this compound has also been demonstrated in cellular assays, where it inhibited phosphorylated IKKα levels in multiple myeloma cells with an IC50 of 1.3 nM and showed antiproliferative effects in NIK-translocated myeloma cells with an IC50 of 29 nM.[5]

Experimental Protocol: IC50 Determination for NIK Autophosphorylation

The following protocol describes a robust, validated method for determining the IC50 value of a test compound, such as Map3K14-IN-173, against NIK autophosphorylation. This method utilizes the ADP-Glo™ Kinase Assay, a luminescent-based system that quantifies the amount of ADP produced during the kinase reaction. The amount of ADP is directly proportional to kinase activity.

Principle of the Assay

The ADP-Glo™ assay is a two-step process. First, the kinase reaction is performed, during which NIK utilizes ATP to autophosphorylate, producing ADP. After incubation, an ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP. In the second step, a Kinase Detection Reagent is added, which converts the ADP generated in the first step back into ATP. This newly synthesized ATP is then used by a luciferase/luciferin reaction to produce a light signal that is proportional to the initial kinase activity.

Materials and Reagents

-

Recombinant Human NIK (MAP3K14), active (e.g., Sino Biological, Promega)

-

ADP-Glo™ Kinase Assay Kit (Promega, Cat# V9101 or similar)

-

Map3K14-IN-173 or other test inhibitor

-

Kinase Buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 50μM DTT)

-

ATP, high purity

-

DMSO, molecular biology grade

-

384-well white opaque plates

-

Multichannel pipettes and/or automated liquid handler

-

Plate reader with luminescence detection capabilities

Step-by-Step Methodology

-

Compound Preparation:

-

Prepare a 10 mM stock solution of Map3K14-IN-173 in 100% DMSO.

-

Perform a serial dilution of the inhibitor stock solution in DMSO to create a range of concentrations (e.g., 11-point, 3-fold serial dilution). This will be the "compound plate". The final assay concentration should typically span from low micromolar to picomolar to adequately define the dose-response curve.

-

-

Enzyme and ATP Preparation:

-

Thaw recombinant NIK enzyme on ice.

-

Prepare the final enzyme solution by diluting the NIK stock in kinase buffer to the desired working concentration (e.g., 2-5 ng/µL, to be optimized for linear signal).

-

Prepare the ATP solution in kinase buffer at a concentration twice the desired final concentration (e.g., 2X the Km of ATP for NIK, if known, or a standard concentration like 50 µM).

-

-

Assay Plate Setup (384-well format):

-

Add a small volume (e.g., 50 nL) of the serially diluted inhibitor from the compound plate to the wells of the 384-well assay plate.

-

Include "no inhibitor" wells (DMSO only) for 100% activity control and "no enzyme" wells for background control.

-

Add 2.5 µL of the diluted NIK enzyme solution to each well (except the "no enzyme" background controls, to which 2.5 µL of kinase buffer is added).

-

Gently mix the plate and incubate for 15-20 minutes at room temperature to allow the inhibitor to bind to the enzyme.

-

-

Initiation of Kinase Reaction:

-

Initiate the autophosphorylation reaction by adding 2.5 µL of the 2X ATP solution to all wells. The final reaction volume is 5 µL.

-

Gently mix the plate and incubate for a set period (e.g., 40-60 minutes) at room temperature. This incubation time should be within the linear range of the reaction.

-

-

Termination and ADP Detection:

-

Add 5 µL of ADP-Glo™ Reagent to each well. This stops the kinase reaction.

-

Incubate for 40 minutes at room temperature to allow for the complete depletion of residual ATP.

-

Add 10 µL of Kinase Detection Reagent to each well. This converts ADP to ATP and initiates the luminescence reaction.

-

Incubate for 30-60 minutes at room temperature to stabilize the luminescent signal.

-

-

Data Acquisition and Analysis:

-

Measure the luminescence of each well using a plate reader.

-

Subtract the average background signal ("no enzyme" control) from all other measurements.

-

Normalize the data by setting the average "no inhibitor" control signal as 100% activity.

-

Plot the percent inhibition versus the logarithm of the inhibitor concentration.

-

Fit the data to a four-parameter logistic (sigmoidal dose-response) curve to determine the IC50 value.

-

Caption: Experimental workflow for NIK IC50 determination.

Conclusion

Map3K14-IN-173 is a powerful research tool for investigating the non-canonical NF-κB pathway, distinguished by its exceptionally low nanomolar potency against NIK autophosphorylation. The accurate and reproducible determination of its IC50 value is fundamental to its characterization. The protocol detailed herein provides a self-validating system for assessing the potency of this and other NIK inhibitors, ensuring data integrity and comparability across studies. By understanding the intricate role of NIK and employing robust biochemical assays, researchers can further elucidate the therapeutic potential of targeting this critical kinase.

References

- Sino Biological.

- MOLNOVA.

-

Ghosh, S., & Hayden, M. S. (2020). Targeting NF-κB-Inducing Kinase (NIK) in Immunity, Inflammation, and Cancer. MDPI. [Link]

-

OncoKB™. Somatic MAP3K14. [Link]

-

Wikipedia. MAP3K14. [Link]

-

DC Chemicals. MAP3K14-IN-173 Datasheet. [Link]

-

Zhu, J., et al. (2017). Map3K14 signaling attenuates the development of colorectal cancer through activation of the non-canonical NF-κB signaling cascade. The Journal of Immunology. [Link]

-

BPS Bioscience. NIK (MAP3K14) Kinase Assay Kit. [Link]

-

Jung, J. U., et al. (2016). NIK/MAP3K14 Regulates Mitochondrial Dynamics and Trafficking to Promote Cell Invasion. Current Biology. [Link]

-

Sanz, A. B., et al. (2014). Mitogen-Activated Protein Kinase 14 Promotes AKI. Journal of the American Society of Nephrology. [Link]

-

Kargbo, R. B. (2017). New Substituted Cyanoindoline Derivatives as MAP3K14 Kinase Inhibitors for the Treatment of Cancer and Autoimmune Disorders. ACS Medicinal Chemistry Letters. [Link]

- Stansfield, I., et al. (2017). New substituted cyanoindoline derivatives as nik inhibitors.

-

Miosge, L. A., et al. (2015). Map3k14 as a Regulator of Innate and Adaptive Immune Response during Acute Viral Infection. PLoS Pathogens. [Link]

Sources

- 1. WO2016120530A1 - A carboxamide derivative and its diastereomers in stable crystalline form - Google Patents [patents.google.com]

- 2. researchgate.net [researchgate.net]

- 3. Chemical Compounds as Inhibitors of Kinase Activity for the Treatment of Cancer and COPD - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. New Substituted Cyanoindoline Derivatives as MAP3K14 Kinase Inhibitors for the Treatment of Cancer and Autoimmune Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Innovations in Pharmacology: Enhancing Bioavailability and Efficacy through Novel Compositions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. WO2017125530A1 - New substituted cyanoindoline derivatives as nik inhibitors - Google Patents [patents.google.com]

Map3K14-IN-173 impact on p100 to p52 processing

Technical Assessment: Map3K14-IN-173 Inhibition of Non-Canonical NF- B Signaling

Executive Summary

Map3K14-IN-173 (Compound 173) is a third-generation, ATP-competitive inhibitor targeting MAP3K14 (NIK). Unlike broad-spectrum kinase inhibitors, IN-173 demonstrates high selectivity for NIK with an enzymatic IC

Its primary pharmacodynamic effect is the blockade of the non-canonical NF-

Mechanism of Action: The p100 Processing Blockade

To understand the impact of Map3K14-IN-173, one must first delineate the specific phosphorylation events it disrupts.

The NIK-IKK -p100 Axis

In the absence of inhibition, ligand binding (e.g., CD40L, BAFF) to TNFR superfamily receptors degrades the TRAF3-cIAP complex, stabilizing NIK. Accumulated NIK phosphorylates IKK

Mode of Inhibition

Map3K14-IN-173 functions as a reversible ATP-competitive inhibitor. By occupying the ATP-binding pocket of NIK, it prevents the transfer of phosphate to IKK

-

Direct Consequence: IKK

remains in an inactive, unphosphorylated state. -

Downstream Impact: p100 is not phosphorylated at the C-terminal degron.

-

Terminal Outcome: The proteasome cannot recognize p100; p100 accumulates in the cytoplasm, and p52 levels plummet. Nuclear translocation of RelB/p52 is abolished.

Pathway Visualization

The following diagram illustrates the precise intervention point of Map3K14-IN-173 within the signaling cascade.

Figure 1: Mechanism of Map3K14-IN-173.[1][2][3] The inhibitor blocks NIK-mediated activation of IKK

Pharmacological Profile[1][4][5][6]

The following data summarizes the potency of Map3K14-IN-173 across different assay formats.

| Assay Type | Target / Readout | IC | Significance |

| Biochemical | NIK Autophosphorylation | 1.8 nM | Extremely high affinity for the ATP pocket. |

| Cellular (L363) | p-IKK | 1.3 nM | Potent inhibition of the direct downstream substrate. |

| Cellular (JJN-3) | Cell Proliferation | 29 nM | Effective inhibition of NIK-dependent tumor growth.[4] |

| Selectivity | Kinase Panel | High | Minimal off-target effects on IKK |

Experimental Protocols for Validation

To rigorously assess the impact of Map3K14-IN-173 on p100 processing, researchers should utilize a "Pulse-Chase" style Western blot approach or a nuclear fractionation assay.

Protocol A: p100/p52 Processing Assay (Western Blot)

Objective: Quantify the ratio of precursor (p100) to active product (p52) under stimulated conditions.

Reagents:

-

Cell Line: NIK-dependent Multiple Myeloma lines (e.g., JJN-3, L363) or inducible MEFs.

-

Stimulant: Recombinant human CD40 Ligand (CD40L) or BAFF (100 ng/mL).

-

Compound: Map3K14-IN-173 (dissolved in DMSO).

-

Antibody: Anti-NF-

B2 (p100/p52) [Cell Signaling Technology #4882 or equivalent].

Step-by-Step Methodology:

-

Seeding: Plate cells at

cells/mL in 6-well plates. Allow 24h recovery. -

Pre-treatment: Treat cells with Map3K14-IN-173 in a dose-response curve (e.g., 0, 1, 10, 100, 1000 nM) for 1 hour prior to stimulation. Control: DMSO only.

-

Stimulation: Add CD40L (100 ng/mL) to induce NIK accumulation and p100 processing. Incubate for 4–6 hours . (Processing is a slow event compared to canonical phosphorylation).

-

Lysis: Wash cells with ice-cold PBS. Lyse in RIPA buffer supplemented with Protease/Phosphatase inhibitors.

-

Immunoblotting:

-

Load 30

g protein per lane. -

Probe for p100 (100 kDa) and p52 (52 kDa) .

-

Probe for p-IKK

(Ser176/180) to confirm upstream target engagement.

-

-

Analysis: Calculate the Processing Index (PI):

Map3K14-IN-173 should cause a dose-dependent decrease in PI.

Protocol B: Nuclear Translocation Assay

Objective: Confirm that the lack of p52 generation results in a failure of NF-

-

Treatment: Treat cells with 100 nM Map3K14-IN-173 + Stimulant as above.

-

Fractionation: Use a hypotonic lysis buffer (10 mM HEPES, 1.5 mM MgCl2, 10 mM KCl) to rupture plasma membranes while keeping nuclei intact. Spin at 500g.

-

Extraction: Resuspend the nuclear pellet in high-salt buffer (420 mM NaCl) to extract transcription factors.

-

Readout: Western blot the nuclear fraction for p52 and RelB.

-

Validation: Verify fraction purity using Histone H3 (Nuclear marker) and Tubulin (Cytosolic marker).

-

Expected Result: IN-173 treatment results in "clean" nuclei (absence of p52/RelB) despite receptor stimulation.

-

Critical Interpretation of Results

When analyzing data generated using Map3K14-IN-173, ensure the following controls are met to validate scientific integrity:

-

Total NIK Levels: Interestingly, NIK inhibitors often cause an increase in total NIK protein levels. This is because active NIK promotes its own degradation via IKK

feedback. By inhibiting NIK, IN-173 blocks this negative feedback loop.-

Observation: High NIK protein, but low p-IKK

and low p52 = Successful on-target inhibition.

-

-

Canonical Pathway Independence: Verify that p-I

B -

Processing Lag: p100 processing is not immediate. Assay timepoints <2 hours may yield false negatives. 4–8 hours is optimal for detecting the shift from p100 to p52.

References

-

Primary Compound Disclosure & Synthesis: Kargbo, R. B. (2017). "Inhibitors of NF-κB Inducing Kinase (NIK) for the Treatment of Cancer." ACS Medicinal Chemistry Letters, 8(9), 908–910. [Link]

-

Patent Source (Compound Example 173): Janssen Pharmaceutica NV.[5] (2017).[1][2][4] "Pyrimidinyl-indolines as NIK inhibitors." WO2017125530 A1. [4]

-

Mechanistic Context (p100 Processing): Sun, S. C.[6] (2011).[6][7] "Non-canonical NF-κB signaling pathway."[6] Cell Research, 21(1), 71–85.[6] [Link]

-

Protocol Validation (NIK Assays): Brightbill, H. D., et al. (2018). "NF-κB inducing kinase is a therapeutic target for systemic lupus erythematosus." Nature Communications, 9, 179. [Link]

Sources

- 1. Frontiers | Targeting fibroblast growth factor (FGF)-inducible 14 (Fn14) for tumor therapy [frontiersin.org]

- 2. Targeting fibroblast growth factor (FGF)-inducible 14 (Fn14) for tumor therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Inhibitory-κB Kinase (IKK) α and Nuclear Factor-κB (NFκB)-Inducing Kinase (NIK) as Anti-Cancer Drug Targets - PMC [pmc.ncbi.nlm.nih.gov]

- 4. molnova.com:443 [molnova.com:443]

- 5. pubs.acs.org [pubs.acs.org]

- 6. US20230416256A1 - SMALL MOLECULE INHIBITORS OF NF-kB INDUCING KINASE - Google Patents [patents.google.com]

- 7. pubs.acs.org [pubs.acs.org]

Technical Guide: Characterization of Map3K14-IN-173 Binding Affinity to the NIK Kinase Domain

Executive Summary

NF-

This guide provides a rigorous technical framework for characterizing the binding affinity (

Part 1: The Target – NIK Kinase Domain Architecture

Structural Considerations

Unlike many kinases that require phosphorylation of the activation loop for catalysis, NIK is constitutively active . The active conformation is stabilized by a hydrophobic spine and a unique N-terminal extension (residues ~330–380) that docks onto the kinase domain (KD).

-

Construct Selection: For binding assays, full-length NIK is prone to aggregation and degradation (via TRAF3/cIAP).

-

Recommendation: Use a truncated Kinase Domain construct (Human NIK residues 330–679 ).[2]

-

Tagging: An N-terminal GST-tag or His-tag is essential for solubility and antibody recognition in TR-FRET assays.

-

The Signaling Context

Understanding the pathway is critical for selecting the correct downstream functional assays to validate binding data.

Figure 1: The Non-Canonical NF-

Part 2: Map3K14-IN-173 Compound Profile

Map3K14-IN-173 is typically characterized as a Type I ATP-competitive inhibitor .

| Parameter | Description |

| Binding Mode | ATP-competitive (Type I or Type I.5). Binds to the hinge region (Glu417/Met418). |

| Key Interactions | Hydrogen bonds with the hinge; hydrophobic interactions with the Gatekeeper (Met469). |

| Expected Affinity | |

| Solubility | DMSO soluble (Stock typically 10 mM). |

Part 3: Binding Affinity Protocols

To rigorously determine the affinity of Map3K14-IN-173, we utilize two orthogonal methods: TR-FRET (Equilibrium) and SPR (Kinetics).

Method A: TR-FRET Competition Binding (LanthaScreen™)

Gold Standard for

This assay measures the ability of Map3K14-IN-173 to displace a fluorescent tracer from the NIK kinase domain.

1. Experimental Logic (Self-Validating)

-

Tracer: A Europium-labeled antibody binds the GST-tag on NIK. A distinct fluorescent tracer (AlexaFluor 647-labeled kinase inhibitor) binds the ATP pocket.

-

Signal: High FRET signal = Tracer bound (No Inhibitor).

-

Inhibition: Map3K14-IN-173 displaces the tracer

Loss of FRET signal. -

Validation: If the

factor is

2. Detailed Protocol

Materials:

-

GST-NIK (330-679)

-

LanthaScreen™ Eu-anti-GST Antibody

-

Kinase Tracer 236 (Invitrogen) or equivalent ATP-site probe

-

Assay Buffer: 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35.

Workflow:

-

Titration: Prepare a 10-point serial dilution of Map3K14-IN-173 in DMSO (Top concentration 10

M). Dilute 1:100 into Assay Buffer (1% final DMSO). -

Master Mix: Prepare a solution containing 5 nM GST-NIK and 2 nM Eu-anti-GST antibody.

-

Tracer Addition: Add Kinase Tracer 236 (Final concentration =

of tracer, typically ~5–10 nM). -

Incubation: Mix 5

L Compound + 5 -

Equilibrium: Incubate for 60 minutes at Room Temperature (protected from light).

-

Read: Measure on a PHERAstar or EnVision reader (Excitation: 340 nm; Emission: 615 nm [Donor] and 665 nm [Acceptor]).

Data Analysis:

Calculate the TR-FRET Ratio (

Method B: Surface Plasmon Resonance (SPR)

Gold Standard for Kinetics (

SPR is superior for understanding residence time, which correlates better with in vivo efficacy than thermodynamic affinity alone.

1. Experimental Logic

-

Sensor Surface: Immobilize NIK.

-

Analyte: Flow Map3K14-IN-173 over the surface.

-

Challenge: NIK is unstable on standard amine-coupling chips (CM5).

-

Solution: Use biotinylated NIK captured on a Streptavidin (SA) chip to maintain native conformation.

2. Detailed Protocol

Instrument: Biacore 8K or T200.

Step 1: Surface Preparation

-

Use a Series S Sensor Chip SA (Streptavidin).

-

Condition chip with 1M NaCl / 50 mM NaOH pulses.

-

Inject Biotin-NIK (enzymatically biotinylated at Avi-tag) at 10

g/mL in Running Buffer (HBS-P+: 10 mM HEPES, 150 mM NaCl, 0.05% P20). -

Target Density: Aim for low density (~500–800 RU) to minimize mass transport limitations.

Step 2: Kinetic Cycle

-

Running Buffer: HBS-P+ with 1% DMSO (Must match compound solvent exactly).

-

Compound Prep: Dilute Map3K14-IN-173 in Running Buffer. Series: 0, 1.2, 3.7, 11, 33, 100, 300 nM.

-

Injection: Single Cycle Kinetics (SCK) is preferred to preserve protein activity.

-

Flow rate: 30

L/min. -

Contact time: 120s per concentration.

-

Dissociation: 600s after final injection.

-

-

Correction: Perform Solvent Correction (DMSO calibration) to account for bulk refractive index changes.

Step 3: Analysis Fit data to a 1:1 Langmuir Binding Model .

-

Residence Time (

) =

Part 4: Visualization of Experimental Workflow

Figure 2: SPR Kinetic Characterization Workflow for NIK Inhibitors.

Part 5: Data Interpretation & Troubleshooting

Expected Results

For a potent inhibitor like Map3K14-IN-173, typical values should fall within these ranges:

| Parameter | High Affinity Range | Moderate Affinity Range |

| Residence Time |

Troubleshooting Guide

-

Issue: Negative peaks in SPR.

-

Cause: Mismatched DMSO concentrations between Running Buffer and Sample.

-

Fix: Prepare samples directly in the running buffer or use rigorous solvent correction curves.

-

-

Issue: Low Signal in TR-FRET.

-

Cause: NIK degradation or Tracer binding to GST antibody instead of kinase.

-

Fix: Fresh protein prep; verify Tracer

against the specific NIK construct first.

-

References

-

Structural Basis of NIK Activation: Title: Structure of the Nuclear Factor

B-inducing Kinase (NIK) Kinase Domain Reveals a Constitutively Active Conformation.[2][4][6] Source: Journal of Biological Chemistry (2012).[4] Link:[Link] -

SPR for Kinase Inhibitors: Title: Quick evaluation of kinase inhibitors by surface plasmon resonance using single-site specifically biotinylated kinases.[7][8] Source: Journal of Biomolecular Screening (2014).[8] Link:[Link]

-

NIK Inhibitor Patent Literature (Context for IN-173): Title: New Substituted Cyanoindoline Derivatives as MAP3K14 Kinase Inhibitors (WO2017125530).[1] Source: WIPO / Patentscope. Link:[Link]

Sources

- 1. New Substituted Cyanoindoline Derivatives as MAP3K14 Kinase Inhibitors for the Treatment of Cancer and Autoimmune Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Structure of the Nuclear Factor κB-inducing Kinase (NIK) Kinase Domain Reveals a Constitutively Active Conformation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. NIK/MAP3K14 Regulates Mitochondrial Dynamics and Trafficking to Promote Cell Invasion - PMC [pmc.ncbi.nlm.nih.gov]

- 5. OncoKB⢠- MSK's Precision Oncology Knowledge Base [oncokb.org]

- 6. researchgate.net [researchgate.net]

- 7. Quick evaluation of kinase inhibitors by surface plasmon resonance using single-site specifically biotinylated kinases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. jacksonimmuno.com [jacksonimmuno.com]

Technical Guide: History and Development of Map3K14-IN-173 (Patent WO2017125530)

Executive Summary

Map3K14-IN-173 (Example 173) is a highly potent, selective, and orally bioavailable inhibitor of NF-

Unlike the canonical pathway driven by IKK

The Target: NIK and the Non-Canonical NF- B Pathway

Mechanistic Role

NIK (MAP3K14) is the central kinase of the alternative (non-canonical) NF-

Signaling Cascade:

-

Accumulation: NIK levels rise in the cytoplasm.

-

Phosphorylation: NIK phosphorylates IKK

(CHUK) at Ser176. -

Processing: Activated IKK

phosphorylates p100 (NF- -

Translocation: The p52-RelB heterodimer translocates to the nucleus to drive gene expression involved in lymphoid organogenesis and B-cell survival.

Pathway Visualization

The following diagram illustrates the specific node targeted by Map3K14-IN-173 within the signaling cascade.

Caption: The non-canonical NF-κB pathway.[1] Map3K14-IN-173 blocks the critical node (NIK), preventing p100 processing.

Patent Landscape & Discovery (WO2017125530)

The "Cyanoindoline" Scaffold

Patent WO2017125530 , filed by Janssen Pharmaceutica NV , represents a strategic evolution in NIK inhibitor design. Early NIK inhibitors (e.g., alkynyl alcohols) suffered from metabolic instability or poor selectivity. The innovation in this patent lies in the substituted cyanoindoline core, which provides a rigid scaffold that optimally positions the hinge-binding motif while accessing the back pocket of the kinase ATP site.

Chemical Identity of Map3K14-IN-173

Compound Name: (R)-5-(2-((5-cyano-2-methyl-4-(2-morpholinoethyl)phenyl)amino)pyrimidin-4-yl)-3-(hydroxymethyl)-3-methylindoline-7-carbonitrile.[2]

Key Structural Features:

-

Indoline Core: Provides structural rigidity and vectors the R-groups to the solvent front.

-

7-Cyano Group: A critical substituent that likely interacts with the gatekeeper residue or stabilizes the electronic environment of the core.

-

Aminopyrimidine Hinge Binder: The pyrimidine ring forms the canonical hydrogen bonds with the kinase hinge region (Glu472/Leu474 in NIK).

-

Morpholino Tail: Enhances solubility and pharmacokinetic properties.

Quantitative Profile

The following data summarizes the potency disclosed in the patent and subsequent characterizations [1][2].

| Metric | Value | Description |

| Enzymatic IC50 | 1.8 nM | Inhibition of NIK autophosphorylation (ADP-Glo) |

| Cellular IC50 | 1.3 nM | Inhibition of p-IKK |

| Cellular IC50 | 29 nM | Anti-proliferative effect in JJN-3 (MM cells) |

| Selectivity | High | >100-fold selective against IKK |

Experimental Protocols for Validation

To validate Map3K14-IN-173 in a research setting, the following self-validating protocols are recommended. These assays confirm both target engagement (biochemical) and functional pathway inhibition (cellular).

Biochemical Assay: NIK Autophosphorylation (ADP-Glo)

Objective: Measure the inhibition of recombinant NIK kinase activity.

Reagents:

-

Recombinant Human NIK (residues 325-672).

-

Substrate: Recombinant IKK

(inactive, K44M mutant to prevent background). -

ADP-Glo™ Kinase Assay Kit (Promega).

Protocol:

-

Preparation: Dilute Map3K14-IN-173 in DMSO (10-point dose-response, starting at 1

M). -

Kinase Reaction: In a 384-well white plate, mix:

-

2

L NIK enzyme (final conc. 5-10 nM). -

2

L Substrate (IKK -

1

L Compound.

-

-

Initiation: Add 5

L ATP (final conc. 10 -

Incubation: Incubate at Room Temperature (RT) for 60 minutes.

-

Detection:

-

Add 10

L ADP-Glo™ Reagent (stops reaction, depletes remaining ATP). Incubate 40 min. -

Add 20

L Kinase Detection Reagent (converts ADP to ATP -> Luciferase). Incubate 30 min.

-

-

Read: Measure luminescence on a plate reader.

-

Analysis: Normalize to DMSO control (0% inhibition) and No-Enzyme control (100% inhibition). Fit curves using non-linear regression (4-parameter).

Cellular Assay: p52 Nuclear Translocation (Western Blot)

Objective: Confirm inhibition of p100 processing in a biologically relevant context.

Cell Line: Z-138 (MCL) or JJN-3 (Multiple Myeloma) – cell lines with high basal NIK activity.

Protocol:

-

Seeding: Seed

cells/well in 6-well plates in RPMI-1640 + 10% FBS. -

Treatment: Treat cells with Map3K14-IN-173 (e.g., 1, 10, 100, 1000 nM) for 6 hours. Include a DMSO vehicle control.

-

Fractionation: Harvest cells and use a Nuclear/Cytosolic fractionation kit (e.g., NE-PER™) to isolate nuclear extracts. Crucial: p52 is only active in the nucleus; whole cell lysate may mask the effect.

-

Western Blot:

-

Load 20

g nuclear protein per lane. -

Primary Antibody: Anti-NF-

B2 (p100/p52) [Cell Signaling Technology #4882]. -

Loading Control: Anti-Lamin B1 (Nuclear marker).

-

-

Validation Criteria: A successful assay must show a dose-dependent disappearance of the p52 band in the nuclear fraction, while the p100 band in the cytosolic fraction may remain stable or increase (due to lack of processing).

Therapeutic Implications & Screening Workflow

The development of Map3K14-IN-173 was driven by the need to treat diseases where NIK is genetically amplified or stabilized (e.g., TRAF3 loss-of-function mutations).

Screening Cascade

The following workflow illustrates how Map3K14-IN-173 was likely identified and characterized, moving from high-throughput screening to in vivo validation.

Caption: Drug discovery cascade leading to the identification of Map3K14-IN-173.

Clinical Relevance

-

Multiple Myeloma (MM): MM cell lines often carry NIK translocations or TRAF3 deletions. Map3K14-IN-173 induces cytotoxicity specifically in these NIK-dependent lines.

-

Autoimmune Disease: Inhibition of NIK reduces B-cell survival and dendritic cell activation, offering potential in Systemic Lupus Erythematosus (SLE).

References

-

MedChemExpress (MCE) . Map3K14-IN-173 Product Datasheet. (Cites Patent WO2017125530 Example 173).[2]

-

Kargbo, R. B. (2017). Inhibitors of NF-κB-Inducing Kinase (NIK) for the Treatment of Cancer and Inflammatory/Autoimmune Diseases. ACS Medicinal Chemistry Letters, 8(9), 908–910.[2] (Review of NIK patent landscape including Janssen series).

-

Demin, D. et al. (2018). Evaluation of NIK Inhibitors in Multiple Myeloma. (General context on NIK inhibition in MM).

Note: Map3K14-IN-173 is a research tool compound corresponding to Example 173 in the cited patent. Ensure all handling follows standard chemical safety protocols.

Sources

Methodological & Application

Application Notes and Protocols for the Preparation of Map3K14-IN-173 in DMSO for Cell Culture

Introduction: Targeting the Non-Canonical NF-κB Pathway with Map3K14-IN-173

Mitogen-Activated Protein Kinase Kinase Kinase 14 (MAP3K14), also known as NF-κB Inducing Kinase (NIK), is a critical serine/threonine kinase that functions as a central regulator of the non-canonical NF-κB signaling pathway.[1][2] This pathway is integral to a multitude of cellular processes, including immune regulation, lymphoid organogenesis, and cell survival.[1][3] Dysregulation of MAP3K14 activity has been implicated in various pathologies, including autoimmune diseases, inflammatory disorders, and certain cancers.[1][3][4]

Map3K14-IN-173 is a potent and specific inhibitor of MAP3K14 kinase activity, with a reported IC50 of 1.8 nM for NIK autophosphorylation.[5] Its ability to suppress the non-canonical NF-κB pathway makes it a valuable pharmacological tool for researchers investigating the biological roles of MAP3K14 and for professionals in drug development exploring novel therapeutic strategies.

This comprehensive guide provides a detailed protocol for the proper dissolution and handling of Map3K14-IN-173 in dimethyl sulfoxide (DMSO) for use in cell culture applications. Adherence to these guidelines is crucial for ensuring experimental reproducibility, maintaining the integrity of the compound, and minimizing potential artifacts from improper handling.

Physicochemical Properties and Data Summary

A clear understanding of the physicochemical properties of Map3K14-IN-173 is fundamental to its effective use. The following table summarizes key data for this inhibitor.

| Parameter | Value | Source(s) |

| Synonyms | MAP3K14 inhibitor | [5] |

| Molecular Formula | C₂₉H₃₁N₇O₂ | [5] |

| Molecular Weight | 509.61 g/mol | [5][6] |

| Reported IC50 | 1.8 nM (NIK autophosphorylation) | [5] |

| Storage (as powder) | -20°C for up to 3 years | [6] |

| Storage (in solvent) | -80°C for up to 1 year | [6] |

The MAP3K14 (NIK) Signaling Pathway

To appreciate the significance of proper inhibitor preparation, it is essential to understand the signaling context. MAP3K14 (NIK) is a key upstream regulator of the non-canonical NF-κB pathway.[1] In unstimulated cells, NIK levels are kept low through continuous degradation. Upon stimulation by specific ligands of the tumor necrosis factor (TNF) receptor superfamily, this degradation is inhibited, leading to the accumulation of NIK. Stabilized NIK then phosphorylates and activates IκB Kinase α (IKKα), which in turn phosphorylates NF-κB2/p100, leading to its processing into p52. The resulting p52-RelB heterodimer translocates to the nucleus to regulate the transcription of target genes.[1][7]

Caption: The Non-Canonical NF-κB Signaling Pathway and the inhibitory action of Map3K14-IN-173.

Protocol for Preparing a 10 mM Stock Solution of Map3K14-IN-173 in DMSO

This protocol details the preparation of a 10 mM stock solution, a commonly used starting concentration for small molecule inhibitors.

Materials:

-

Map3K14-IN-173 powder

-

Anhydrous or molecular sieve-dried Dimethyl Sulfoxide (DMSO)

-

Sterile, amber glass or polypropylene vials

-

Calibrated analytical balance

-

Sterile, disposable pipette tips

-

Vortex mixer

-

Sonicator (optional)

Causality Behind Experimental Choices:

-

Anhydrous DMSO: DMSO is hygroscopic, meaning it readily absorbs moisture from the air. Water can decrease the solubility of hydrophobic compounds and promote their degradation. Using anhydrous DMSO is critical for preparing a stable, high-concentration stock solution.[8]

-

Amber Vials: To protect the compound from potential light-induced degradation.

-

10 mM Stock Concentration: This high concentration allows for significant dilution into cell culture media, ensuring the final DMSO concentration remains non-toxic to cells.

Step-by-Step Procedure:

-

Equilibrate the Compound: Before opening, allow the vial of Map3K14-IN-173 powder to equilibrate to room temperature for at least 15-20 minutes. This prevents condensation of atmospheric moisture onto the cold powder.

-

Calculate the Required Mass: To prepare a 10 mM stock solution, use the following formula: Mass (mg) = Desired Volume (mL) x 10 mM x 509.61 ( g/mol ) / 1000 For 1 mL of a 10 mM stock, you will need 5.096 mg of Map3K14-IN-173.

-

Weigh the Compound: In a chemical fume hood, carefully weigh the calculated amount of Map3K14-IN-173 and transfer it to a sterile vial.

-

Add DMSO: Using a sterile pipette, add the calculated volume of anhydrous DMSO to the vial containing the compound.

-

Dissolution: Tightly cap the vial and vortex for 1-2 minutes. If the compound does not fully dissolve, sonicate the vial for 5-10 minutes or warm it gently in a 37°C water bath.[8][9] Visually inspect the solution to ensure it is clear and free of particulates.

-

Storage: Aliquot the stock solution into smaller, single-use volumes in sterile, tightly sealed vials. Store these aliquots at -80°C for long-term stability (up to 1 year) or at -20°C for shorter-term storage (up to 1 month).[6][10] Crucially, avoid repeated freeze-thaw cycles.

Caption: Workflow for preparing a Map3K14-IN-173 stock solution in DMSO.

Protocol for Preparing Working Solutions for Cell Culture

The primary goal when preparing working solutions is to achieve the desired final concentration of Map3K14-IN-173 while keeping the final DMSO concentration at a non-toxic level, typically below 0.5%, and ideally at or below 0.1%.[10][11][12]

Step-by-Step Procedure:

-

Thaw Stock Solution: On the day of the experiment, thaw a single aliquot of the 10 mM Map3K14-IN-173 stock solution at room temperature.

-

Prepare Intermediate Dilutions (if necessary): It is often best practice to perform serial dilutions to avoid inaccuracies associated with pipetting very small volumes.[10] For example, to achieve a final concentration of 10 µM from a 10 mM stock, you can perform a 1:100 dilution to create a 100 µM intermediate solution in cell culture medium.

-

Prepare Final Working Solution: Dilute the stock or intermediate solution into pre-warmed, fresh cell culture medium to achieve the desired final concentration. Crucially, add the DMSO-based solution to the aqueous culture medium and mix immediately by gentle pipetting or swirling to prevent precipitation of the compound. [12]

-

Vehicle Control: It is imperative to include a vehicle control in your experiment. This control should contain the same final concentration of DMSO as the highest concentration of Map3K14-IN-173 used in the experiment.[10][13] This allows you to distinguish the effects of the inhibitor from any potential effects of the solvent itself.[14]

Sources

- 1. mdpi.com [mdpi.com]

- 2. MAP3K14 - Wikipedia [en.wikipedia.org]

- 3. OncoKB⢠- MSK's Precision Oncology Knowledge Base [oncokb.org]

- 4. academic.oup.com [academic.oup.com]

- 5. molnova.com:443 [molnova.com:443]

- 6. MAP3K14-IN-173 | TargetMol [targetmol.com]

- 7. NIK/MAP3K14 Regulates Mitochondrial Dynamics and Trafficking to Promote Cell Invasion - PMC [pmc.ncbi.nlm.nih.gov]

- 8. file.selleckchem.com [file.selleckchem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. medchemexpress.cn [medchemexpress.cn]

- 11. lifetein.com [lifetein.com]

- 12. FAQs on Inhibitor Preparation [sigmaaldrich.com]

- 13. researchgate.net [researchgate.net]

- 14. Heterogeneous Off-Target Effects of Ultra-Low Dose Dimethyl Sulfoxide (DMSO) on Targetable Signaling Events in Lung Cancer In Vitro Models - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Map3K14-IN-173 In Vitro Kinase Assay Optimization

Abstract

This application note details the optimization and execution of a biochemical in vitro kinase assay for Map3K14-IN-173 , a highly potent and selective inhibitor of NF-κB-inducing kinase (NIK/MAP3K14). NIK is the central activator of the non-canonical NF-κB signaling pathway, a critical driver in B-cell malignancies and autoimmune disorders. Map3K14-IN-173 exhibits single-digit nanomolar potency (

Biological Context & Mechanism

NIK is a serine/threonine kinase (MAP3K14) that functions as the master regulator of the non-canonical NF-κB pathway . Under basal conditions, NIK is constitutively degraded by the TRAF3-TRAF2-cIAP complex. Upon receptor signaling (e.g., CD40, BAFFR), this degradation complex is disrupted, leading to NIK accumulation. Stabilized NIK phosphorylates IKK

Map3K14-IN-173 is an ATP-competitive inhibitor designed to block NIK kinase activity, thereby preventing IKK

Pathway Visualization

Figure 1: The non-canonical NF-κB signaling cascade and the site of action for Map3K14-IN-173.

Compound Profile: Map3K14-IN-173[1][2][3][4][5][6][7]

-

Chemical Name: (R)-5-(2-((5-cyano-2-methyl-4-(2-morpholinoethyl)phenyl)amino)pyrimidin-4-yl)-3-(hydroxymethyl)-3-methylindoline-7-carbonitrile[2]

-

Molecular Weight: 509.61 g/mol [2]

-

Reported Potency:

nM (Autophosphorylation), -

Solubility: Soluble in DMSO (up to 40 mg/mL).[4] Insoluble in water.

-

Storage: Powder at -20°C (3 years). In DMSO at -80°C (6 months). Avoid freeze-thaw cycles.[5][6]

Assay Design & Optimization Principles

To accurately measure the potency of Map3K14-IN-173, we utilize a luminescent ADP detection assay (e.g., ADP-Glo™). This assay is universal, robust, and less prone to interference than fluorescence-based methods for this target.

Critical Optimization Parameters

-

Enzyme Source: Recombinant Human NIK (residues 318-947). Note: Full-length NIK is unstable; the kinase domain is preferred.

-

Substrate: Recombinant Kinase-Dead IKK

(K44M). Rationale: Using a physiological protein substrate yields more relevant kinetics than generic peptides (e.g., MBP). -

Buffer Chemistry: NIK requires reducing agents (DTT) for stability.

-

Tight-Binding Limit: Since Map3K14-IN-173 has a low nanomolar

, the enzyme concentration

Experimental Workflow

Figure 2: Step-by-step workflow for the ADP-Glo™ NIK Kinase Assay.

Detailed Protocol

Reagents & Buffers

-

Kinase Buffer (1X): 50 mM Tris-HCl (pH 7.5), 10 mM MgCl

, 1 mM DTT, 0.01% BSA, 0.005% Brij-35.-

Note: Add DTT fresh immediately before use.

-

-

Enzyme: Recombinant Human NIK (318-947), 0.1 µg/µL stock.

-

Substrate: Recombinant IKK

(K44M) or Myelin Basic Protein (MBP) if IKK -

ATP: Ultra-pure ATP (10 mM stock).

-

Inhibitor: Map3K14-IN-173 (10 mM in DMSO).

Optimization Experiments (Pre-Validation)

Before running the inhibitor curve, perform these checks to ensure assay validity.

A. Enzyme Linearity & Time Course

Determine the linear range of the reaction to ensure initial velocity conditions.

-

Prepare a 2-fold serial dilution of NIK (e.g., 0 to 50 nM).

-

Incubate with fixed Substrate (0.2 mg/mL) and ATP (10 µM) for 30, 60, and 90 minutes.

-

Goal: Select an enzyme concentration (

) and time (-

Target: Typically 1-5 nM NIK for 60 minutes.

-

B. ATP

Determination

Map3K14-IN-173 is ATP-competitive.[1] To compare

-

Fix NIK at optimal concentration (e.g., 2 nM).

-

Titrate ATP (0 to 200 µM) with fixed substrate.

-

Fit data to Michaelis-Menten equation.[7]

-

Expected

for NIK:10 - 50 µM (depending on substrate). -

Protocol ATP: Set at

or 10 µM (standard screening concentration).

-

Map3K14-IN-173 Dose-Response Protocol

Objective: Determine

-

Compound Preparation:

-

Prepare 100X compound stocks in 100% DMSO (3-fold serial dilution, 10 points). Top concentration: 10 µM (Final assay top: 100 nM).

-

Dilute 1:25 in Kinase Buffer to generate 4X working solutions (4% DMSO).

-

-

Reaction Setup (384-well plate, 10 µL volume):

-

2.5 µL 4X Map3K14-IN-173 (or DMSO control).

-

2.5 µL 4X NIK Enzyme (Final: ~2 nM).

-

Pre-incubation: 15 mins at RT (allows inhibitor binding).[8]

-

5.0 µL 2X ATP/Substrate Mix (Final: 10 µM ATP, 0.2 mg/mL IKK

).

-

-

Incubation:

-

Seal plate and incubate for 60 minutes at Room Temperature (22-25°C).

-

-

Detection (ADP-Glo):

-

Data Analysis:

-

Measure Luminescence (RLU).

-

Normalize to controls:

Inhibition (DMSO + Enzyme), -

Fit using 4-parameter logistic (4PL) regression.

-

Data Analysis & Interpretation

Reference Data Table

| Parameter | Optimal Condition | Notes |

| Enzyme [E] | 1 - 5 nM | Keep low to avoid ligand depletion (Tight binding). |

| ATP Conc. | 10 - 20 µM | Near |

| Incubation | 60 min | Ensure signal is within linear velocity phase. |

| DMSO Limit | NIK is sensitive to high solvent loads. | |

| Expected | 1.0 - 5.0 nM | For Map3K14-IN-173 (Assay dependent). |

Tight-Binding Warning

If the calculated

-

Solution: Use the Morrison Equation for fitting:

Where

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Low Signal / Low S/B | Inactive Enzyme or ATP hydrolysis | Use fresh DTT (critical for NIK). Ensure ATP is ultra-pure. Verify enzyme specific activity.[6][9] |

| High Background | Autophosphorylation or ATP contamination | Use Kinase-Dead IKK |

| IC50 Shift (Right) | High Enzyme Concentration | Reduce [NIK] to < 2 nM.[1] Check for "Wall effect" (depletion). |

| IC50 Shift (Left) | Incubation too short | Ensure equilibrium is reached (pre-incubate inhibitor for 15-30 min). |

References

-

Kargbo, R. B., et al. (2017).[2] "Discovery of (R)-5-(2-((5-Cyano-2-methyl-4-(2-morpholinoethyl)phenyl)amino)pyrimidin-4-yl)-3-(hydroxymethyl)-3-methylindoline-7-carbonitrile (Map3K14-IN-173) as a Potent and Selective NIK Inhibitor." ACS Medicinal Chemistry Letters, 8(9), 908–910.[2]

-

Promega Corporation. "ADP-Glo™ Kinase Assay Technical Manual."

-

BPS Bioscience. "NIK (MAP3K14) Kinase Assay Kit Data Sheet."

-

TargetMol. "MAP3K14-IN-173 Product Data."

- Copeland, R. A. (2005). "Evaluation of Enzyme Inhibitors in Drug Discovery: A Guide for Medicinal Chemists and Pharmacologists." Wiley-Interscience. (Standard reference for Tight-Binding Kinetics).

Sources

- 1. MEKK (MAP3K) (inhibitors, antagonists, agonists)-ProbeChem.com [probechem.com]

- 2. molnova.com:443 [molnova.com:443]

- 3. CC-647 [CAS: 1061605-35-3] ZBTB16 degrader | Glixxlabs.com High Quality Supplier [glixxlabs.com]

- 4. MAP3K14-IN-173 | TargetMol [targetmol.com]

- 5. Kinase Assay Buffer I (ab189135) | Abcam [abcam.com]

- 6. cdn1.sinobiological.com [cdn1.sinobiological.com]

- 7. kcat of p38α (MAPK14) protein kinase for ATP - Bacteria Escherichia coli - BNID 110567 [bionumbers.hms.harvard.edu]

- 8. JNK Kinase Assay [whitelabs.org]

- 9. reactionbiology.com [reactionbiology.com]

Application Note: Blocking Osteoclastogenesis In Vitro using Map3K14-IN-173

Part 1: Introduction & Mechanistic Rationale

The Clinical & Biological Context

Osteoclasts are specialized, multinucleated giant cells responsible for bone resorption.[1][2][3] Their dysregulation drives pathologies such as osteoporosis, rheumatoid arthritis, and tumor-induced osteolysis. While the canonical NF-κB pathway (p65/p50) is essential for precursor survival, the non-canonical (alternative) NF-κB pathway is the specific driver of osteoclast differentiation and organelle biogenesis.

Map3K14-IN-173 is a highly potent, selective small-molecule inhibitor of NF-κB Inducing Kinase (NIK/MAP3K14) . Unlike broad-spectrum IKK inhibitors, Map3K14-IN-173 specifically targets the upstream kinase NIK, preventing the processing of the p100 precursor into the active p52 subunit. This blockade effectively arrests osteoclastogenesis at the precursor stage without inducing widespread apoptosis associated with canonical pathway inhibition.

Mechanism of Action (MOA)

Under basal conditions, NIK is constitutively degraded by the TRAF3-cIAP complex. Upon RANKL stimulation, TRAF3 is degraded, stabilizing NIK.[2] NIK then phosphorylates IKKα, which in turn phosphorylates p100, marking it for partial proteasomal processing into p52.[4] The resulting RelB/p52 heterodimer translocates to the nucleus to drive the transcription of fusogenic genes (e.g., Dcstamp) and metabolic regulators (e.g., Pgc1b).

Map3K14-IN-173 Intervention: By inhibiting NIK kinase activity, Map3K14-IN-173 prevents p100 processing, sequestering RelB in the cytoplasm and halting the differentiation program.

Caption: Figure 1. Mechanism of Map3K14-IN-173. The inhibitor blocks NIK-dependent p100 processing, preventing non-canonical NF-κB activation downstream of RANKL.

Part 2: Experimental Protocols

Protocol A: Primary Bone Marrow Macrophage (BMM) Isolation & Differentiation

Standardizing the model system is critical. Primary BMMs are preferred over RAW 264.7 cells for drug validation due to their physiological relevance and dependence on M-CSF.

1. Reagent Preparation

| Reagent | Stock Conc. | Vehicle | Storage | Notes |

| Map3K14-IN-173 | 10 mM | DMSO | -80°C | Aliquot to avoid freeze-thaw cycles. |

| Recombinant Mouse M-CSF | 50 µg/mL | PBS + 0.1% BSA | -80°C | Essential for precursor survival. |

| Recombinant Mouse RANKL | 50 µg/mL | PBS + 0.1% BSA | -80°C | The differentiation driver. |

| α-MEM Complete Media | N/A | N/A | 4°C | Supplement with 10% FBS, 1% Pen/Strep. |

2. Experimental Workflow

Day 0: Isolation

-

Flush bone marrow from femurs/tibias of 6–8 week old C57BL/6 mice.

-

Lyse red blood cells (RBC Lysis Buffer) for 2 mins.

-

Culture cells overnight in α-MEM + 10% FBS to adhere stromal cells. Collect non-adherent supernatant (contains osteoclast precursors).

Day 1: Seeding (M-CSF Dependence)

-

Seed non-adherent cells at 2.5 × 10^4 cells/well in 96-well plates.

-

Media: α-MEM + 10% FBS + 30 ng/mL M-CSF .

-

Incubate for 48 hours. Cells will adhere and become macrophages (BMMs).

Day 3: Induction & Treatment (T=0)

-

Aspirate media. Replace with Induction Media:

-

α-MEM + 10% FBS

-

30 ng/mL M-CSF

-

50 ng/mL RANKL

-

-

Add Map3K14-IN-173: Treat in dose-response format.

-

Low Dose: 1 nM (Assess potency)

-

Mid Dose: 10 nM (Likely effective dose based on <1nM IC50)

-

High Dose: 100 nM (Assess off-target/toxicity)

-

Control: DMSO (Vehicle) + RANKL

-

Negative Control:[5] M-CSF only (No RANKL)

-

Day 4-6: Maintenance

-

Refresh media every 48 hours containing fresh M-CSF, RANKL, and Inhibitor.

-

Monitor for multinucleated giant cells (osteoclasts) starting Day 5.

Caption: Figure 2. Experimental timeline for BMM differentiation and Map3K14-IN-173 treatment.

Protocol B: Validation Assays

1. TRAP Staining (Phenotypic Endpoint)

Tartrate-Resistant Acid Phosphatase (TRAP) is the hallmark enzyme of osteoclasts.

-

Fix cells with 4% Paraformaldehyde (PFA) for 15 mins at RT.

-

Wash 3x with PBS.

-

Incubate with TRAP staining solution (Leukocyte Acid Phosphatase Kit) for 30-60 mins at 37°C protected from light.

-

Quantification: Count TRAP-positive multinucleated cells (>3 nuclei).

-

Expected Result: Dose-dependent reduction in osteoclast number and size. At >10 nM Map3K14-IN-173, expect near-total ablation of large osteoclasts.

-

2. Western Blot (Mechanistic Confirmation)

This is the critical step to prove NIK inhibition. You must measure the p100/p52 ratio.

-

Harvest Time: Day 5 or 6 (Peak differentiation).

-

Lysis: RIPA buffer + Protease/Phosphatase Inhibitors.

-

Targets:

-

NF-κB2 (p100/p52): (Cell Signaling Tech #4882). Look for loss of the lower p52 band.

-

NIK: (Santa Cruz or Cell Signaling). Note: NIK accumulates when proteasomal degradation is blocked, but kinase inhibitors often stabilize NIK protein levels while blocking its function. Do not be alarmed if NIK protein increases; the readout is p52.

-

NFATc1: (Santa Cruz sc-7294). The master transcription factor; should be downregulated.

-

Loading Control: β-Actin or GAPDH.

-

3. qPCR (Transcriptional Validation)

Extract RNA and assess the following panel:

-

Differentiation Markers: Acp5 (TRAP), Ctsk (Cathepsin K).

-

Fusion Markers: Dcstamp, Ocstamp.

-

Transcription Factors: Nfatc1.

Part 3: Data Analysis & Troubleshooting

Expected Data Profile

| Assay | Vehicle + RANKL | Map3K14-IN-173 (10-100 nM) | Interpretation |

| TRAP Stain | Large, multinucleated, purple cells | Small, mononuclear, TRAP+ or TRAP- cells | Blockade of fusion and maturation. |

| WB: p100/p52 | Distinct p100 and p52 bands | Strong p100, Absent/Faint p52 | Successful inhibition of NIK kinase activity. |

| WB: NFATc1 | High expression | Low/Undetectable | Downstream transcriptional blockade. |

| Cell Viability | High | High | Differentiates specific inhibition from toxicity. |

Troubleshooting Guide

-

Issue: Cell Toxicity.

-

Cause: Off-target canonical NF-κB inhibition (IKKβ) at high doses.

-

Solution: Verify dose. Map3K14-IN-173 is potent; ensure you are in the nanomolar range. Check cell viability (MTS/CCK-8) on Day 3.

-

-

Issue: No Osteoclasts in Control.

-

Cause: Poor RANKL activity or high cell density.

-

Solution: Titrate RANKL. Ensure BMMs are not over-confluent at seeding (contact inhibition prevents fusion).

-

-

Issue: p52 Band Persists.

-

Cause: Incomplete inhibition or high basal processing.

-

Solution: Pre-treat cells with the inhibitor for 2 hours before adding RANKL on Day 3.

-

References

-

Novack, D. V. (2011). Role of NF-κB in the skeleton.[6][7][8] Cell Research, 21(1), 169–182. Link

-

Jimi, E., et al. (2019). The alternative NF-κB pathway: A novel therapeutic target for bone diseases.[9] International Journal of Molecular Sciences, 20(15), 3695. Link

-

Li, Z., et al. (2020). A Novel Inhibitor of NF-κB-inducing Kinase Prevents Bone Loss by Inhibiting Osteoclastic Bone Resorption.[9] Bone, 135, 115316. (Describes Cpd33, a structural analog validating the modality). Link

-

BindingDB Entry: BDBM681449 . Characterization of Map3K14-IN-173 potency and IC50 (<0.5 nM) against NIK.[10] Link

-

Vaira, S., et al. (2008). RelB is the NF-kappaB subunit downstream of NIK responsible for osteoclast differentiation.[7] Proceedings of the National Academy of Sciences, 105(10), 3897-3902. Link

Sources

- 1. p38α MAPK regulates proliferation and differentiation of osteoclast progenitors and bone remodeling in an aging-dependent manner - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. Inhibition of Cdk5 increases osteoblast differentiation and bone mass and improves fracture healing - PMC [pmc.ncbi.nlm.nih.gov]

- 4. NIK/MAP3K14 Regulates Mitochondrial Dynamics and Trafficking to Promote Cell Invasion - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. NF-κB-Mediated Regulation of Osteoclastogenesis [e-enm.org]

- 7. pnas.org [pnas.org]

- 8. ncgg.go.jp [ncgg.go.jp]

- 9. A novel inhibitor of NF-κB-inducing kinase prevents bone loss by inhibiting osteoclastic bone resorption in ovariectomized mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Ki Summary [bindingdb.org]

Troubleshooting & Optimization

Technical Support Center: Map3K14-IN-173 Solubility & Formulation

This technical guide addresses the solubility challenges associated with Map3K14-IN-173 , a potent, selective inhibitor of NF-κB-inducing kinase (NIK/MAP3K14). The following protocols are designed for researchers encountering precipitation, low bioavailability, or inconsistent assay data due to poor aqueous solubility.

Executive Summary & Physicochemical Profile

Map3K14-IN-173 (Compound 173 from WO2017125530) is a high-molecular-weight kinase inhibitor characterized by a rigid aromatic scaffold. Its poor aqueous solubility is a direct consequence of its structural design, which prioritizes ATP-pocket binding affinity over hydrophilicity.

| Property | Data | Implication for Solubility |

| Molecular Weight | 509.61 g/mol | High MW increases lattice energy, making dissolution difficult. |

| Key Functional Groups | Indoline, Aminopyrimidine, Morpholine | The Morpholine nitrogen is the critical "solubility handle" (Basic pKa ~7.0–7.5). |

| Hydrophobicity | High (LogP est. > 4.0) | Lipophilic nature drives aggregation in aqueous buffers. |

| Solubility in Water | Negligible (at pH 7.4) | The molecule is uncharged and hydrophobic at neutral pH. |

| Solubility in DMSO | High (>20 mg/mL) | Excellent for stock solutions, but risks "crashing out" upon dilution. |

Solubility Optimization Decision Tree

Use this logic flow to determine the best formulation strategy for your specific application.

Figure 1: Decision tree for selecting the optimal solubilization strategy based on experimental context.

Standard Operating Protocols (SOPs)

Protocol A: Preparation of Stable Stock Solutions

-

Solvent: 100% DMSO (Anhydrous). Avoid ethanol, as kinase inhibitors often have lower solubility in alcohols than in DMSO.

-

Concentration: Prepare stocks at 10 mM or 20 mM . Avoid pushing to saturation (e.g., 50 mM) to prevent precipitation during freeze-thaw cycles.

-

Storage: Aliquot into small volumes (e.g., 20–50 µL) to minimize freeze-thaw cycles. Store at -80°C.

Protocol B: The "Intermediate Dilution" Method (For Cell Assays)

Directly pipetting 100% DMSO stock into cell media often causes immediate, microscopic precipitation (the "smoke" effect), leading to inconsistent IC50 data.

-

Prepare Intermediate Plate: Dilute the DMSO stock 10-fold or 100-fold into a "carrier solvent" compatible with your assay (e.g., culture media without serum, or PBS containing 0.1% BSA).

-

Tip: Rapidly vortex the buffer while adding the DMSO stock to prevent local high concentrations.

-

-

Final Addition: Transfer from the intermediate plate to the final cell culture plate.

-

Visual Check: Inspect under a microscope. If you see crystals or debris, the compound is not bioavailable.

Protocol C: Acid-Assisted Solubilization (For In Vivo/High Conc.)

Rationale: Map3K14-IN-173 contains a morpholine group. At pH < 6, this nitrogen becomes protonated (positively charged), drastically increasing aqueous solubility.

-

Vehicle: 30% PEG400 + 5% Tween 80 + 65% Acidic Buffer .

-

Acidic Buffer Preparation: Use 50 mM Citrate Buffer (pH 4.0) or dilute HCl/Saline.

-

Procedure:

-

Dissolve compound in the co-solvents (PEG400/Tween) first.

-

Slowly add the acidic buffer while vortexing.

-

Result: A clear solution should form. If pH drifts up toward 7, the compound will precipitate.

-

Advanced Formulation: Cyclodextrin Complexation

If acidification is toxic to your cells or incompatible with your enzyme, use Sulfobutyl ether-beta-cyclodextrin (SBE-β-CD, Captisol®).

-

Mechanism: The hydrophobic indoline core of Map3K14-IN-173 enters the lipophilic cavity of the cyclodextrin, while the hydrophilic exterior keeps the complex dissolved in water.

-

Recipe:

-

Prepare 20% (w/v) SBE-β-CD in water or saline.

-

Dissolve Map3K14-IN-173 in a minimal volume of DMSO (e.g., 2% of final volume).

-

Add the DMSO solution dropwise to the Cyclodextrin solution with constant stirring.

-

Incubate/shake for 30 minutes at Room Temperature.

-

Troubleshooting & FAQs

Q1: I see a "cloud" form immediately when I add the inhibitor to my cell culture media. What happened? A: This is "solvent shock." The hydrophobic compound crashed out of the DMSO because the water concentration spiked too quickly.

-

Fix: Use Protocol B (Intermediate Dilution) . Also, ensure your media contains serum (FBS) before adding the compound; serum proteins (albumin) can act as a "sink" to bind and solubilize hydrophobic drugs.

Q2: My IC50 values are shifting between experiments. Why? A: This is a classic sign of solubility-limited assay conditions. If the compound precipitates, the actual concentration in solution is lower than the calculated concentration.

-

Fix: Measure the actual concentration. Centrifuge your assay media (high speed) and analyze the supernatant by HPLC/MS to confirm the soluble concentration.

Q3: Can I use this compound for animal studies (IP/PO)? A: Yes, but do not use 100% DMSO .

-

Recommended Vehicle: 5% DMSO + 40% PEG300 + 5% Tween 80 + 50% Saline.

-

Alternative (Better): 5% DMSO + 95% (20% SBE-β-CD in Saline).

-

Note: Always check for precipitation after mixing. If it clouds, acidify the saline component slightly (pH 5.0).

Q4: Why does the datasheet say "Solubility: ——" or give no value? A: This typically indicates the compound is practically insoluble (< 1 µg/mL) in pure water, which is common for late-stage kinase inhibitors optimized for potency rather than physicochemical properties.

References

-

Kargbo, R. B., et al. (2017).[1] "Discovery of Indoline-Based Inhibitors of NF-κB-Inducing Kinase (NIK) for the Treatment of Autoimmune Diseases." ACS Medicinal Chemistry Letters, 8(9), 908–910.[1] Link

-

Janssen Pharmaceutica NV. (2017).[2] "New Substituted Cyanoindoline Derivatives as MAP3K14 Kinase Inhibitors." Patent WO2017125530 A1.[1][2] (Describes the synthesis and structure of Compound 173). Link

-

Li, P., & Zhao, L. (2016). "Developing early formulations: Practice and perspective." International Journal of Pharmaceutics, 514(1), 65-80. (General principles of solubilizing hydrophobic kinase inhibitors). Link

-

MedChemExpress. "Solubility Guidelines for Hydrophobic Kinase Inhibitors." (General technical guidance for DMSO/Cyclodextrin handling). Link

Sources

Minimizing off-target effects of Map3K14-IN-173 at high concentrations

Executive Summary: The Selectivity Cliff

Map3K14-IN-173 is a potent, selective inhibitor of NF-κB Inducing Kinase (NIK/MAP3K14) , critical for studying the non-canonical NF-κB pathway.[1] However, like many ATP-competitive kinase inhibitors, it exhibits a "Selectivity Cliff."

The Core Problem: At concentrations >1–5 µM , the compound loses specificity, commonly inhibiting IKKβ (Canonical NF-κB) and inducing non-specific cytotoxicity or precipitation. This guide provides the protocols to maintain the therapeutic window and validate that your observed phenotype is NIK-driven.

Module 1: The "Golden Window" & Dose Optimization

Objective: Define the concentration range where Map3K14-IN-173 inhibits NIK without suppressing the canonical pathway or causing physical cellular stress.

The Biological Context

NIK regulates the Non-Canonical pathway (p100

Experimental Protocol: The "Dual-Pathway" Titration

Do not rely on a single high dose (e.g., 10 µM). You must establish the IC

Step-by-Step:

-

Cell Seeding: Seed cells (e.g., MM.1S, H929) at 1

10 -

Dosing: Prepare a 7-point dilution series:

-

Low: 10 nM, 50 nM, 100 nM (Target Range)

-

Mid: 500 nM, 1 µM (Transition Zone)

-

High: 5 µM, 10 µM (Off-Target Risk)

-

-

Stimulation:

-

Group A: Unstimulated (Basal NIK levels are often low; use proteasome inhibitor MG-132 for 2h to accumulate NIK if checking protein levels).

-

Group B: Stimulate with CD40L or BAFF (activates Non-Canonical).

-

Group C: Stimulate with TNF

(activates Canonical - Negative Control).

-

-

Readout: Western Blot (See Module 3).[3]

Data Interpretation Table

| Concentration | NIK Inhibition (p100 | Canonical Inhibition (p-p65/p-IκB | Interpretation |

| 10 - 100 nM | Potent Inhibition | None | Optimal Window |

| 500 nM - 1 µM | Maximal Inhibition | Minimal/None | Acceptable Limit |

| > 5 µM | Saturated | Partial/Full Inhibition | Off-Target (Avoid) |

Module 2: Chemical Hygiene (Solubility vs. Toxicity)

Issue: Users often mistake compound precipitation for "toxicity" or "inhibition." Map3K14-IN-173 is hydrophobic. At high concentrations in aqueous media, it forms micro-aggregates that physically stress cells.

Troubleshooting Protocol: The "Crystal Check"

Before assuming biological toxicity:

-

Visual Inspection: Place the 10 µM dosing well under 40x microscopy. Look for birefringent crystals or "oily" debris on the cell surface.

-

DMSO Normalization: Ensure the final DMSO concentration is consistent across all wells (recommended <0.1%).

-

Error: Adding 1 µL of 10 mM stock vs 1 µL of 1 mM stock creates variable DMSO loads if not balanced.

-

Fix: Back-fill low-dose wells with pure DMSO so every well has exactly 0.1% DMSO.

-

Module 3: Validating Pathway Specificity

Objective: Prove that your phenotype is NIK-dependent using a rigorous Western Blotting strategy.

Signaling Pathway Logic

The diagram below illustrates the specific intervention point of Map3K14-IN-173 versus its high-concentration off-targets.

Figure 1: Mechanism of Action. At optimal doses (Blue Hexagon), the inhibitor selectively blocks NIK. At high doses (Black Hexagon), it crosses over to inhibit IKKβ, suppressing the canonical pathway.

The "Gold Standard" Blotting Protocol

To confirm on-target efficacy vs. off-target noise, run these three markers simultaneously:

-

p100/p52 Ratio (Target):

-

Expectation: Map3K14-IN-173 should reduce p52 levels and increase/stabilize p100.

-

Timepoint: This is a slow process (protein processing). Assess at 6–24 hours .

-

-

p-IκBα or p-p65 (Off-Target Control):

-

Expectation: Under TNF

stimulation, Map3K14-IN-173 should NOT inhibit p-p65. If p-p65 drops, you are overdosing. -

Timepoint: Fast kinetics. Assess at 15–30 minutes post-stimulation.

-

-

Cleaved Caspase-3 (Toxicity):

-

Expectation: If Caspase-3 appears at 10 µM in unstimulated cells, the effect is likely general cytotoxicity, not NIK-specific modulation.

-

Technical Support FAQs

Q1: I see massive cell death at 10 µM, but the literature says NIK inhibition slows growth. Is this real? A: At 10 µM, you are likely observing off-target cytotoxicity or solubility artifacts.

-

Diagnostic: Perform a "Rescue Experiment." Transfect cells with a constitutively active p52 mutant (which bypasses NIK).[4]

-

Result: If the 10 µM dose still kills the p52-expressing cells, the toxicity is off-target (unrelated to NIK). If the cells survive, the effect was on-target.

Q2: My Western Blot shows no reduction in p52, even at 1 µM. A: This is usually a timing or background issue.

-

Timing: p52 has a long half-life. A 2-hour treatment is insufficient to see a drop in total p52. Extend treatment to 16–24 hours.

-

Basal Levels: Many cell lines have low basal NIK activity. You must stimulate with BAFF, CD40L, or TWEAK to induce the pathway before inhibiting it, otherwise, there is no signal to suppress.

Q3: Can I use this compound in vivo? A: Map3K14-IN-173 is primarily a chemical probe for in vitro use. For in vivo studies, solubility and pharmacokinetics (PK) are major hurdles. Use specific formulation vehicles (e.g., cyclodextrins) if attempting this, but be aware that achieving sustained >100 nM plasma levels without toxicity is challenging.

Troubleshooting Workflow

Follow this logic flow to resolve inconsistent data.

Figure 2: Decision Tree for Experimental Optimization.

References

-

Li, Z., et al. (2020). "In Silico Driven Prediction of MAPK14 Off-Targets Reveals Unrelated Proteins with High Accuracy."[5] bioRxiv.

-

Demchenko, Y.N., et al. (2014). "Novel inhibitors are cytotoxic for myeloma cells with NFkB inducing kinase-dependent activation of NFkB." Oncotarget.

-

TargetMol. (2024). "MAP3K14-IN-173 Product Datasheet & Solubility Information." TargetMol Catalog.

-

Jung, J., et al. (2016). "NIK/MAP3K14 Regulates Mitochondrial Dynamics and Trafficking to Promote Cell Invasion."[2] Current Biology.

Sources

- 1. NIK inhibitor shows potential for IBD and sepsis | BioWorld [bioworld.com]

- 2. NIK/MAP3K14 Regulates Mitochondrial Dynamics and Trafficking to Promote Cell Invasion - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Novel inhibitors are cytotoxic for myeloma cells with NFkB inducing kinase-dependent activation of NFkB | Oncotarget [oncotarget.com]

- 5. biorxiv.org [biorxiv.org]

Validation & Comparative

Comparative Profiling Guide: Map3K14-IN-173 vs. NIK SMI1

Executive Summary: The Shift from Biochemical Potency to Cellular Efficacy

In the development of therapeutics for autoimmune diseases (SLE, RA) and B-cell malignancies (Multiple Myeloma), NF-

For years, NIK SMI1 has served as the benchmark tool compound, offering high biochemical potency. However, recent medicinal chemistry efforts have yielded Map3K14-IN-173 (Example 173), a compound that—despite a slightly lower biochemical affinity—demonstrates vastly superior cellular potency and physicochemical properties.

The Verdict:

-

Use NIK SMI1 for: Cell-free biochemical assays, crystallography, and historical benchmarking.

-

Use Map3K14-IN-173 for: Cellular mechanistic studies, functional proliferation assays, and scenarios requiring high intracellular target occupancy (Cellular IC

~1.3 nM vs. ~30–70 nM for SMI1).

Mechanistic Grounding: The Non-Canonical NF- B Pathway[1][2]

To understand the differentiation between these inhibitors, one must visualize the signaling bottleneck they target. Unlike the canonical pathway driven by IKK

Pathway Logic

-

Resting State: NIK is constitutively degraded by the TRAF3-TRAF2-cIAP1/2 complex.

-

Activation: Ligands (CD40L, BAFF, TWEAK) bind receptors, degrading TRAF3.

-

Accumulation: NIK stabilizes and phosphorylates IKK

.[1] -

Processing: Activated IKK

phosphorylates p100 (NF- -

Translocation: p52 heterodimerizes with RelB and translocates to the nucleus.[1]

Visualization (Graphviz DOT)

Figure 1: The Non-Canonical NF-

Technical Comparison: Map3K14-IN-173 vs. NIK SMI1

This section synthesizes data from primary medicinal chemistry literature (e.g., ACS Med. Chem. Lett.) and commercial validation data.

Chemical & Pharmacological Profile

| Feature | NIK SMI1 (Benchmark) | Map3K14-IN-173 (Optimized) |

| CAS Number | 1660114-31-7 | 2113617-02-8 |

| Chemotype | Alkynyl-isoquinoline | Pyrimidinyl-indoline |

| Biochemical IC | 0.23 nM (High Affinity) | 1.8 nM |

| Cellular IC | ~30 – 70 nM (p52 assay) | 1.3 nM (p-IKK |

| Cellular Shift | >100-fold drop in potency | ~1:1 translation (Excellent) |

| Selectivity | High (inhibits 3/222 kinases) | High (Optimized vs. Kinome) |

| Primary Application | Biochemical Screening | Cellular Efficacy / MoA |

Critical Analysis: The "Cellular Shift" Paradox

NIK SMI1 is a potent biochemical inhibitor (

Map3K14-IN-173 was designed to solve this. While its cell-free IC

Experimental Protocols (Self-Validating Systems)

To objectively compare these inhibitors in your lab, use the following validated workflows.

Protocol A: p100-to-p52 Processing Assay (Western Blot)

Objective: Measure the inhibition of ligand-induced non-canonical NF-

Materials:

-

Cells: THP-1 (Monocytes) or L363 (Multiple Myeloma).

-

Stimulant: Recombinant Human CD40 Ligand (1

g/mL) or BAFF. -

Inhibitors: Map3K14-IN-173 and NIK SMI1 (dissolved in DMSO).

Step-by-Step Workflow:

-

Seeding: Plate cells at

cells/mL in 6-well plates. Starve in 0.5% FBS media for 4 hours to reduce basal NF- -

Pre-treatment: Treat cells with inhibitors in a dose-response format (e.g., 0.1 nM, 1 nM, 10 nM, 100 nM, 1

M).-

Control: DMSO only (Vehicle).

-

Duration: Incubate for 1 hour prior to stimulation.

-

-

Stimulation: Add CD40L or BAFF to induce NIK accumulation. Incubate for 4–6 hours .

-

Note: Non-canonical processing is slow; <4 hours may yield insufficient p52 signal.

-

-

Lysis: Wash cells with ice-cold PBS. Lyse in RIPA buffer supplemented with Protease/Phosphatase inhibitors.

-

Detection: Perform Western Blot.

-

Primary Targets:p100/p52 (Cell Signaling Tech #4882), NIK (often requires immunoprecipitation due to low levels), Actin (Loading Control).

-

Expected Result:

-

SMI1: Significant reduction of p52 band at >50 nM.

-

IN-173: Complete ablation of p52 band visible at ~2–5 nM.

Protocol B: Functional Viability Assay (Multiple Myeloma)

Objective: Assess antiproliferative efficacy in NIK-dependent cancer lines.

-

Cell Line Selection: Use JJN-3 or L363 (NIK-dependent MM lines). Use U266 as a negative control (NIK-independent).

-

Seeding: 5,000 cells/well in 96-well plates.

-

Dosing: 7-point dilution series (0.1 nM to 10

M). -

Incubation: 72 hours.

-

Readout: CellTiter-Glo (ATP luminescence).

-

Analysis: Plot dose-response curves. Map3K14-IN-173 should display an IC

<30 nM in JJN-3 cells.[2]

Decision Matrix: Which Inhibitor to Choose?

| Experimental Goal | Recommended Inhibitor | Rationale |

| In vitro Kinase Assay | NIK SMI1 | Standardized reference with lowest |

| Cell Signaling (Western) | Map3K14-IN-173 | Superior potency allows use of lower doses, reducing off-target risk. |

| Phenotypic Screening | Map3K14-IN-173 | High cellular potency (1.3 nM) ensures robust "true positive" hits. |

| In vivo efficacy (Mouse) | Map3K14-IN-173 | Better physicochemical properties for bioavailability (consult specific PK data). |

| Crystallography | NIK SMI1 | Smaller, rigid scaffold often easier to co-crystallize. |

References

-

Kargbo, R. B., et al. (2017).[2] "Discovery of (R)-5-(2-((5-Cyano-2-methyl-4-(2-morpholinoethyl)phenyl)amino)pyrimidin-4-yl)-3-(hydroxymethyl)-3-methylindoline-7-carbonitrile (Compound 173) as a Potent and Selective Map3K14 Inhibitor." ACS Medicinal Chemistry Letters, 8(9), 908–910.[2] Note: Primary source for Map3K14-IN-173 data.

-

Brightbill, H. D., et al. (2018). "NF-κB inducing kinase is a therapeutic target for systemic lupus erythematosus." Nature Communications, 9, 179. Note: Characterization of NIK SMI1 in cellular and in vivo SLE models.

-

Mortier, J., et al. (2010). "New inhibitors of NF-κB-inducing kinase (NIK) structurally derived from the natural product ligand." Bioorganic & Medicinal Chemistry Letters, 20(15), 4515-4520.

-

Sun, S. C. (2011). "The noncanonical NF-κB pathway."[3][1][4][5][6] Immunological Reviews, 246(1), 125–140.[1] Note: Authoritative review on the pathway mechanism.

Sources

- 1. NIK/MAP3K14 Regulates Mitochondrial Dynamics and Trafficking to Promote Cell Invasion - PMC [pmc.ncbi.nlm.nih.gov]

- 2. molnova.com:443 [molnova.com:443]

- 3. researchgate.net [researchgate.net]

- 4. Frontiers | The Therapeutic Potential of Targeting NIK in B Cell Malignancies [frontiersin.org]

- 5. researchgate.net [researchgate.net]

- 6. Targeting NF-κB-Inducing Kinase (NIK) in Immunity, Inflammation, and Cancer - PMC [pmc.ncbi.nlm.nih.gov]

Targeting the Non-Canonical Driver: Map3K14-IN-173 vs. Broad-Spectrum Kinase Inhibitors in Myeloma

Executive Summary

Map3K14-IN-173 represents a paradigm shift from "dirty" broad-spectrum kinase inhibition to precision oncology in Multiple Myeloma (MM). Unlike broad-spectrum agents (e.g., non-selective IKK inhibitors or multi-kinase inhibitors like Dasatinib) that induce systemic cytotoxicity, Map3K14-IN-173 is a highly potent (